6beta-Oxymorphol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABLHGPVOULICI-LQPBRMSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317903 | |

| Record name | beta-Oxymorphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54934-75-7 | |

| Record name | β-Oxymorphol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54934-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6beta-Oxymorphol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Oxymorphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-OXYMORPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6β-Oxymorphol: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological context of 6β-Oxymorphol. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

6β-Oxymorphol is an opioid compound and a known metabolite of the potent semi-synthetic opioid analgesic, oxymorphone.[1][2][3][4] The metabolic transformation involves the reduction of the 6-keto group of the parent oxymorphone molecule, resulting in the formation of two stereoisomeric alcohol metabolites: 6α-oxymorphol and 6β-oxymorphol.[1] Understanding the chemical and pharmacological properties of 6β-Oxymorphol is crucial for a complete understanding of the metabolism and overall pharmacological profile of oxymorphone.

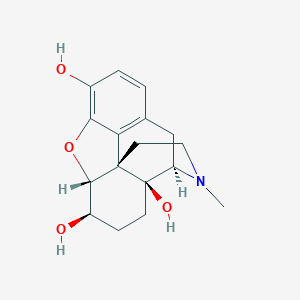

Chemical Structure and Identifiers

The chemical structure of 6β-Oxymorphol is based on the morphinan skeleton, which is characteristic of many opioids.

Table 1: Chemical Identifiers for 6β-Oxymorphol

| Identifier | Value |

| IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol[5] |

| CAS Number | 54934-75-7[1][5][6] |

| Molecular Formula | C₁₇H₂₁NO₄[1][5][6] |

| SMILES | CN1CC[C@]23[C@@H]4--INVALID-LINK--O[5] |

| InChI | InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1[5][6] |

| InChIKey | AABLHGPVOULICI-LQPBRMSDSA-N[1][5][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6β-Oxymorphol.

Table 2: Physicochemical Properties of 6β-Oxymorphol

| Property | Value |

| Molecular Weight | 303.35 g/mol [1][5] |

| XLogP3 | -1.1[5] |

| Hydrogen Bond Donor Count | 4[5] |

| Hydrogen Bond Acceptor Count | 5[5] |

| Rotatable Bond Count | 0[5] |

| Exact Mass | 303.14705815 Da[5] |

| Topological Polar Surface Area | 73.2 Ų[5] |

Synthesis and Metabolism

6β-Oxymorphol is primarily formed in the body as a metabolite of oxymorphone through the action of 6-keto-reductase enzymes.[7] This metabolic pathway is a minor route for oxymorphone metabolism.[7]

The synthesis of oxymorphol derivatives, including 6β-Oxymorphol, generally involves the reduction of the C-6 keto group of a morphinan precursor like oxymorphone.[1] A common laboratory method is catalytic hydrogenation, which utilizes hydrogen gas in the presence of a metal catalyst.[1] The stereoselectivity of this reduction, yielding either the 6α or 6β epimer, is a critical aspect of the synthesis.[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of 6β-Oxymorphol are not widely available in the public domain. However, general methodologies for the synthesis and characterization of related opioid compounds can be adapted.

-

Dissolution : Dissolve the starting material, oxymorphone, in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition : Add a heterogeneous catalyst, for example, palladium on carbon (Pd/C).

-

Hydrogenation : Place the reaction mixture in a hydrogenation apparatus and expose it to hydrogen gas at a controlled pressure (e.g., 40-50 psi).[8]

-

Reaction Monitoring : Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : Once the reaction is complete, filter off the catalyst.

-

Purification : Purify the crude product using column chromatography or recrystallization to isolate the 6β-Oxymorphol isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and determining the stereochemistry at the C-6 position.[1]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl group formed during the reduction.

Pharmacology

As a derivative of oxymorphone, 6β-Oxymorphol is classified as an opioid.[2][9] Opioids exert their effects by binding to and activating opioid receptors, which are G protein-coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems.[10] The three main types of opioid receptors are mu (μ), delta (δ), and kappa (κ).[10]

The binding of an opioid agonist like 6β-Oxymorphol to the μ-opioid receptor is expected to initiate a signaling cascade similar to that of other opioids.[7]

This pathway leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which underlies the analgesic and other effects of opioids.

Conclusion

6β-Oxymorphol is a significant metabolite of oxymorphone, and its study is integral to understanding the complete pharmacological and metabolic profile of its parent compound. While detailed experimental data for 6β-Oxymorphol is limited in publicly accessible literature, this guide provides a foundational understanding of its chemical structure, properties, and likely pharmacological actions based on its chemical class and relationship to well-characterized opioids. Further research is warranted to fully elucidate the specific pharmacological activities and potential clinical relevance of this metabolite.

References

- 1. 6beta-Oxymorphol | 54934-75-7 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. This compound | C17H21NO4 | CID 21779240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Oxycodone - Wikipedia [en.wikipedia.org]

- 8. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6β-Oxymorphol - Product Type - CAT N°: 21543 [bertin-bioreagent.com]

- 10. mdpi.com [mdpi.com]

- 11. Tritiated-6-beta-fluoro-6-desoxy-oxymorphone: a highly selective ligand for the opiate mu receptor whose binding is characterized by low nonspecific binding [pubmed.ncbi.nlm.nih.gov]

The Role of 6β-Oxymorphol in Oxymorphone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 6β-oxymorphol in the metabolic cascade of oxymorphone, a potent semi-synthetic opioid analgesic. Understanding the formation, fate, and activity of its metabolites is crucial for a comprehensive pharmacological and toxicological assessment of the parent drug. This document provides a detailed overview of the metabolic pathways, quantitative data, experimental protocols, and logical relationships involved in the biotransformation of oxymorphone, with a specific focus on the 6β-oxymorphol metabolite.

Introduction to Oxymorphone Metabolism

Oxymorphone undergoes extensive metabolism, primarily in the liver, before its excretion. The biotransformation of oxymorphone involves both Phase I and Phase II metabolic reactions. The major metabolic pathway is Phase II glucuronidation, where oxymorphone is conjugated with glucuronic acid to form oxymorphone-3-glucuronide, a metabolite with unknown analgesic activity.[1][2]

Phase I metabolism of oxymorphone includes N-demethylation and 6-keto reduction. N-demethylation results in the formation of noroxymorphone. The focus of this guide, 6-keto reduction, leads to the formation of two stereoisomeric metabolites: 6α-oxymorphol and 6β-oxymorphol.[3] This reduction of the ketone group at the C-6 position of the morphinan skeleton is a recognized metabolic pathway for opioids with a similar structure.

Formation and Pharmacokinetics of 6β-Oxymorphol

6β-Oxymorphol, also referred to as 6β-hydroxyoxymorphone or 6(beta)-carbinol, is formed from the enzymatic reduction of the 6-keto group of oxymorphone.[4] This metabolic step is considered a minor pathway in the overall disposition of oxymorphone.[3]

Quantitative Data on Oxymorphone Metabolism

The following table summarizes the quantitative data available on the excretion of oxymorphone and its metabolites in humans following a single oral dose.

| Analyte | Matrix | Dosage | Mean % of Dose Excreted | Citation |

| Unchanged Oxymorphone | Urine | 10 mg oral | 1.9% | [4] |

| Conjugated Oxymorphone | Urine | 10 mg oral | 44.1% | [4] |

| 6β-Oxymorphol (as 6(beta)-carbinol) | Urine | 10 mg oral | 0.3% | [4] |

| Conjugated 6β-Oxymorphol | Urine | 10 mg oral | 2.6% | [4] |

| 6α-Oxymorphol (as 6(alpha)-carbinol) | Urine | 10 mg oral | 0.1% | [4] |

Note: The majority of oxymorphone is excreted as its 3-glucuronide conjugate.

While specific pharmacokinetic parameters for 6β-oxymorphol such as Cmax and AUC are not extensively reported in publicly available literature, one study in pediatric subjects provides some insight into the pharmacokinetics of 6β-hydroxyoxymorphone following administration of oxymorphone.

| Age Group | Parameter | Value | Citation |

| 2 to < 6 years | Geometric Mean Dose-Normalized Cmax | Slightly lower than 6 to < 12 years group | [3] |

| 2 to < 6 years | Geometric Mean Dose-Normalized AUC | Slightly lower than 6 to < 12 years group | [3] |

| 6 to ≤ 12 years | Geometric Mean Dose-Normalized Cmax | Generally similar to 2 to < 6 years group | [3] |

| 6 to ≤ 12 years | Geometric Mean Dose-Normalized AUC | Generally similar to 2 to < 6 years group | [3] |

These data suggest that the pharmacokinetic characteristics of 6β-hydroxyoxymorphone are generally similar in children between 2 and 12 years of age.[3]

Experimental Protocols

The identification and quantification of 6β-oxymorphol in biological matrices are primarily achieved through sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

In Vitro Metabolism of Oxymorphone in Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of oxymorphone in a controlled in vitro environment.

Objective: To determine the formation of 6β-oxymorphol from oxymorphone in the presence of human liver microsomes.

Materials:

-

Oxymorphone hydrochloride

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) (e.g., oxymorphone-d3)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of oxymorphone in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the oxymorphone stock solution to the pre-incubated mixture. The final concentration of oxymorphone should be within a relevant range for pharmacological studies.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Analyze the samples for the presence and quantity of oxymorphone and its metabolites, including 6β-oxymorphol.

-

Quantification of 6β-Oxymorphol in Human Urine by LC-MS/MS

This protocol describes a typical workflow for the quantitative analysis of 6β-oxymorphol in urine samples.

Objective: To accurately measure the concentration of 6β-oxymorphol in human urine.

Sample Preparation:

-

Enzymatic Hydrolysis (for total concentration):

-

To a urine sample, add a solution of β-glucuronidase to hydrolyze the glucuronide conjugates of oxymorphone and its metabolites.

-

Incubate the mixture at an optimal temperature (e.g., 50-60°C) for several hours or overnight.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a series of solvents (e.g., water, dilute acid) to remove interfering substances.

-

Elute the analytes of interest, including 6β-oxymorphol, with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 6β-oxymorphol and its internal standard are monitored.

-

Pharmacological Activity of 6β-Oxymorphol

Animal studies have indicated that 6-hydroxy-oxymorphone, which encompasses both the 6α and 6β isomers, possesses analgesic effects that are comparable to the parent drug, oxymorphone.[5] This suggests that the 6-keto reduction pathway does not lead to detoxification but rather to the formation of an active metabolite. However, due to its low formation rate, the overall contribution of 6β-oxymorphol to the analgesic effect of oxymorphone is likely to be minor.

Visualizations

Metabolic Pathway of Oxymorphone

Caption: Metabolic pathways of oxymorphone.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro metabolism experimental workflow.

Logical Relationship of Oxymorphone and its Metabolites

Caption: Relationship of oxymorphone to its metabolites.

Conclusion

References

The Discovery and History of 6β-Oxymorphol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the discovery, history, and pharmacological characterization of 6β-Oxymorphol, a significant metabolite of the semi-synthetic opioid agonist, oxymorphone. Key historical milestones, experimental methodologies for its identification and synthesis, and its interaction with opioid receptors are presented. This guide aims to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Introduction

6β-Oxymorphol, also known as 6β-hydroxyoxymorphone, is a primary active metabolite of oxymorphone, a potent semi-synthetic opioid analgesic.[1][2] The metabolic conversion of oxymorphone to 6β-Oxymorphol occurs via the reduction of the C-6 keto group.[1] This biotransformation results in the formation of two stereoisomeric alcohol metabolites: 6α-oxymorphol and 6β-oxymorphol.[1] While both are metabolites, their pharmacological profiles and contributions to the overall effects of oxymorphone may differ. This guide focuses on the discovery, synthesis, and pharmacology of the 6β isomer.

Discovery and Historical Context

The seminal work on the metabolism of oxymorphone, which led to the identification of its metabolites including 6β-Oxymorphol, was published by Cone et al. in 1983 in the journal Drug Metabolism and Disposition. This research provided the first comprehensive analysis of oxymorphone's metabolic fate in various species, including humans.

Prior to this, the focus of opioid research was heavily on the parent compounds. The work by Cone and his colleagues highlighted the importance of considering the pharmacological activity of metabolites in understanding the overall clinical effects of a drug. Their research laid the groundwork for future studies into the specific roles of metabolites like 6β-Oxymorphol.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for 6β-Oxymorphol, primarily focusing on its interaction with the µ-opioid receptor.

| Parameter | Value | Species/System | Reference |

| µ-Opioid Receptor Binding Affinity (Kd) | 14 nM | Not specified | [1] |

| Urinary Excretion (% of oral oxymorphone dose) | <1% (as 6-hydroxyoxymorphone) | Human | [3] |

| Area Under the Curve (AUC) vs. Oxymorphone | 70% of parent compound (as 6-hydroxyoxymorphone) | Human | [3][4] |

Experimental Protocols

Identification of 6β-Oxymorphol in Urine (Based on methodologies from the era of discovery)

Principle:

-

Enzymatic Hydrolysis: Opioid metabolites in urine are often conjugated with glucuronic acid to facilitate excretion. To analyze the free metabolite, the urine sample is treated with β-glucuronidase to cleave this conjugate.

-

Extraction: The deconjugated metabolites are then extracted from the aqueous urine matrix into an organic solvent.

-

Derivatization: To improve their volatility and chromatographic properties for GC-MS analysis, the extracted metabolites are often derivatized, for example, by silylation.

-

GC-MS Analysis: The derivatized extract is injected into a gas chromatograph, which separates the different compounds based on their boiling points and interactions with the chromatographic column. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions. The fragmentation pattern (mass spectrum) provides a unique fingerprint for each compound, allowing for its definitive identification.

Chemical Synthesis of 6β-Oxymorphol

The synthesis of 6β-Oxymorphol is achieved through the stereoselective reduction of the 6-keto group of oxymorphone. The choice of reducing agent and reaction conditions is crucial to favor the formation of the 6β-epimer over the 6α-epimer.

General Procedure:

-

Dissolution: Oxymorphone is dissolved in a suitable solvent, such as ethanol or methanol.

-

Reduction: A reducing agent, such as sodium borohydride, is added to the solution. The reaction is typically carried out at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is worked up to neutralize any remaining reducing agent and to isolate the product. This may involve pH adjustment and extraction with an organic solvent.

-

Purification: The crude product, which may contain a mixture of 6α- and 6β-oxymorphol, is purified using techniques such as column chromatography to isolate the desired 6β-isomer.

Visualizations

Metabolic Pathway of Oxymorphone

Caption: Metabolic conversion of oxymorphone to its major metabolites.

Experimental Workflow for Metabolite Identification

Caption: A typical workflow for identifying opioid metabolites in urine.

µ-Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade following µ-opioid receptor activation.

References

- 1. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxycodone - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Forensic drug testing for opiates. VI. Urine testing for hydromorphone, hydrocodone, oxymorphone, and oxycodone with commercial opiate immunoassays and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of 6β-Oxymorphol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6β-Oxymorphol, a primary metabolite of the potent semi-synthetic opioid analgesic oxymorphone, presents a unique pharmacological profile that warrants in-depth investigation for its potential therapeutic applications and to understand the broader pharmacology of oxymorphone. This technical guide provides a comprehensive overview of the core pharmacological characteristics of 6β-Oxymorphol, including its receptor binding affinity, in vitro functional activity, and in vivo effects. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and characterization process.

Receptor Binding Affinity

The interaction of 6β-Oxymorphol with opioid receptors is a critical determinant of its pharmacological effects. Radioligand binding assays are employed to quantify the affinity of 6β-Oxymorphol for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Binding Data

| Compound | Receptor | Binding Affinity (Kd, nM) | Reference |

| 6β-Oxymorphol | Mu (µ) Opioid | 14 | [1] |

| Oxymorphone | Mu (µ) Opioid | 15 | [1] |

Note: Data for delta (δ) and kappa (κ) opioid receptor binding affinities for 6β-Oxymorphol are not currently available in the public domain.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of 6β-Oxymorphol for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

[³H]DAMGO (a radiolabeled µ-opioid agonist).

-

6β-Oxymorphol.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the µ-opioid receptor in buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In a reaction tube, combine the cell membranes, a fixed concentration of [³H]DAMGO, and varying concentrations of unlabeled 6β-Oxymorphol.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 6β-Oxymorphol that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. For saturation binding experiments, the dissociation constant is determined directly and denoted as Kd.

Experimental Workflow for Radioligand Binding Assay

In Vitro Functional Activity

Functional assays are essential to characterize whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor and to quantify its potency and efficacy.

Quantitative Functional Data

Quantitative data (EC₅₀ and Emax values) from in vitro functional assays such as GTPγS binding or intracellular calcium mobilization for 6β-Oxymorphol are not currently available in the public domain.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of 6β-Oxymorphol in stimulating G-protein activation at the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

6β-Oxymorphol.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).

-

Scintillation cocktail.

-

Liquid scintillation counter or filter-based detection system.

Procedure:

-

Membrane and Ligand Preparation: Prepare cell membranes and a series of dilutions of 6β-Oxymorphol.

-

Assay Setup: In a reaction plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of 6β-Oxymorphol.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Separation: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand, typically by rapid filtration.

-

Detection: Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter or a filter-based detection system.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the 6β-Oxymorphol concentration. Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist, often expressed as a percentage of the response to a standard full agonist like DAMGO).

Experimental Workflow for [³⁵S]GTPγS Binding Assay

In Vivo Pharmacological Effects

In vivo studies in animal models are crucial for determining the physiological effects of a compound, such as analgesia, and for assessing its overall potency and potential side effects.

In Vivo Analgesic Potency

Experimental Protocols for Analgesic Assays

Objective: To assess the spinal analgesic effects of 6β-Oxymorphol.

Procedure:

-

A focused beam of heat is applied to the ventral surface of a mouse's tail.

-

The latency for the mouse to "flick" or withdraw its tail from the heat source is recorded.

-

A cut-off time is established to prevent tissue damage.

-

The analgesic effect is measured as an increase in the tail-flick latency after administration of 6β-Oxymorphol compared to a vehicle control.

Objective: To evaluate the supraspinal analgesic effects of 6β-Oxymorphol.

Procedure:

-

A mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A maximum exposure time is set to prevent injury.

-

Analgesia is indicated by a significant increase in the response latency following drug administration.

Objective: To assess the peripheral analgesic activity of 6β-Oxymorphol.

Procedure:

-

An intraperitoneal injection of an irritant (e.g., phenylquinone or acetic acid) is administered to a mouse to induce a characteristic "writhing" response (abdominal constrictions and stretching of the hind limbs).

-

The number of writhes is counted over a specific period (e.g., 20 minutes).

-

6β-Oxymorphol is administered prior to the irritant, and a reduction in the number of writhes compared to a control group indicates analgesia.

Signaling Pathways

Opioid receptors, including the µ-opioid receptor to which 6β-Oxymorphol binds, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gαi/o), leading to a cascade of intracellular events.

Opioid Receptor Signaling Pathway

Conclusion

6β-Oxymorphol, a metabolite of oxymorphone, exhibits significant affinity for the µ-opioid receptor, comparable to its parent compound. While in vivo studies suggest it is a less potent analgesic than its 6α-epimer, its distinct pharmacological profile underscores the critical role of stereochemistry in the interaction of opioids with their receptors. Further research is warranted to fully elucidate the functional activity of 6β-Oxymorphol at all opioid receptor subtypes and to explore its potential contribution to the overall pharmacological effects of oxymorphone. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.

References

An In-depth Technical Guide on the Mechanism of Action of 6β-Hydroxy Opioid Derivatives at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 6β-hydroxy opioid derivatives, focusing on their interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors. Due to the limited availability of data on "6β-Oxymorphol," this document synthesizes information from its closest structural and functional analogs, primarily 6β-naltrexol and 6β-naloxol, which are major metabolites of the opioid antagonists naltrexone and naloxone, respectively.

Introduction: The Role of 6β-Hydroxylation

Opioid ligands are primarily characterized by their interactions with the μ (MOP), δ (DOP), and κ (KOP) opioid receptors, which are all G-protein coupled receptors (GPCRs). The introduction of a hydroxyl group at the 6-position of the morphinan scaffold, particularly in the beta (β) configuration, significantly alters the pharmacological profile compared to the parent compound. This modification can influence receptor binding affinity, selectivity, and functional activity, shifting a compound's properties, for instance, from an inverse agonist to a neutral antagonist.

6β-naltrexol, a major active metabolite of naltrexone, is a key example. It circulates at concentrations 10- to 30-fold higher than naltrexone itself after oral administration due to extensive first-pass metabolism.[1] Understanding the distinct mechanism of these metabolites is crucial for a complete picture of the parent drug's clinical effects and for the development of new therapeutics with improved profiles.

Receptor Binding Affinity

The first step in a ligand's mechanism of action is its binding to the receptor. This is quantified by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity. Data for 6β-naltrexol reveals a specific binding profile with a clear preference for the μ-opioid receptor.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Selectivity (μ vs. κ) | Selectivity (μ vs. δ) |

| 6β-Naltrexol | μ-Opioid (MOP) | 2.12[1] | 3.5-fold[1] | 100-fold[1] |

| κ-Opioid (KOP) | 7.24[1] | |||

| δ-Opioid (DOP) | 213[1] |

Table 1: Opioid Receptor Binding Affinities of 6β-Naltrexol. This table summarizes the equilibrium dissociation constants (Ki) for 6β-Naltrexol at the three main opioid receptors, demonstrating its high affinity and selectivity for the μ-opioid receptor.

Compared to its parent compound, naltrexone, 6β-naltrexol has approximately half the affinity for the μ-opioid receptor.[1]

Functional Activity and Signaling Pathways

Beyond binding, the critical aspect of a ligand's mechanism is its functional effect—whether it activates (agonism), blocks (antagonism), or reduces basal receptor signaling (inverse agonism).

Neutral Antagonism at the μ-Opioid Receptor

A defining feature of 6β-hydroxy metabolites like 6β-naltrexol and 6β-naloxol is their characterization as neutral antagonists at the μ-opioid receptor.[1][2][3] This is a significant distinction from their parent compounds, naltrexone and naloxone, which act as inverse agonists.[2]

-

Inverse Agonists (e.g., Naltrexone) inhibit the basal, ligand-independent signaling of a receptor. This action is thought to contribute to the precipitation of severe withdrawal symptoms in opioid-dependent individuals.[2][4]

-

Neutral Antagonists (e.g., 6β-Naltrexol) block the action of agonists but do not affect the receptor's basal signaling activity.[2][3] This property is associated with a lower potential to produce opioid withdrawal symptoms.[1][2]

This difference in functional activity is a key element of their mechanism of action and has significant clinical implications, suggesting that neutral antagonists may be better tolerated when used to treat peripheral side effects of opioids, such as constipation.[2]

G-Protein Signaling Cascade

Opioid receptors primarily signal through inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effectors. As a neutral antagonist, 6β-Oxymorphol derivatives would bind to the receptor and prevent this agonist-induced conformational change, thereby blocking the initiation of the signaling cascade.

Experimental Protocols

The characterization of 6β-Oxymorphol's mechanism of action relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by the unlabeled test compound (e.g., 6β-naltrexol).

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing human MOP) are prepared via homogenization and centrifugation.[5]

-

Incubation: Membranes are incubated with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOP) and varying concentrations of the unlabeled test compound.[5]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from free radioligand.[6]

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation—specifically, G-protein activation. It is used to determine ligand potency (EC50) and efficacy (Emax) and to differentiate between agonists, antagonists, and inverse agonists.

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

Methodology:

-

Membrane Preparation: Receptor-expressing membranes are prepared as in the binding assay.

-

Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, and the test compound.[7][8]

-

To test for antagonism , membranes are incubated with a known agonist in the presence of varying concentrations of the test antagonist.

-

-

Separation & Detection: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration. The radioactivity is then counted.[9]

-

Data Analysis:

-

Agonists will show a concentration-dependent increase in [³⁵S]GTPγS binding.

-

Neutral Antagonists will not stimulate binding on their own but will inhibit the binding stimulated by an agonist.

-

Inverse Agonists will decrease the basal [³⁵S]GTPγS binding.

-

cAMP Accumulation Assay

This is a downstream functional assay that measures the inhibition of adenylyl cyclase, a key effector of Gαi/o-coupled receptors.

Objective: To measure the change in intracellular cyclic adenosine monophosphate (cAMP) levels in whole cells following receptor activation.

Methodology:

-

Cell Culture: Whole cells expressing the opioid receptor are cultured.

-

Stimulation: Cells are first treated with an adenylyl cyclase stimulator like forskolin to elevate basal cAMP levels.[10][11]

-

Incubation: Cells are then incubated with the test compound. An agonist will cause a decrease in the forskolin-stimulated cAMP levels.[11][12] A neutral antagonist will block the agonist-induced decrease but will not affect cAMP levels on its own.

-

Detection: Intracellular cAMP is measured, typically using competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[13]

-

Data Analysis: The concentration-dependent inhibition of cAMP production is analyzed to determine the potency (EC50) and efficacy (Emax) of the compound.

Conclusion

The mechanism of action for 6β-hydroxy opioid derivatives like 6β-naltrexol is primarily defined by high-affinity, selective binding to the μ-opioid receptor, where they function as neutral antagonists. Unlike inverse agonists such as naltrexone, they block agonist activity without suppressing the receptor's basal signaling. This profile suggests a reduced liability for precipitating withdrawal, making these compounds and their underlying mechanism a point of significant interest for developing peripherally-restricted antagonists for opioid-induced side effects or other novel opioid-related therapeutics. Further research into specific derivatives of oxymorphone with this 6β-hydroxy modification could yield valuable new chemical entities.

References

- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naltrexone - Wikipedia [en.wikipedia.org]

- 5. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry at the Core: A Technical Guide to 6β-Oxymorphol and 6α-Oxymorphol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemical nuances of 6β-oxymorphol and 6α-oxymorphol, two key metabolites of the potent opioid analgesic oxymorphone. The orientation of the hydroxyl group at the C6 position of the morphinan skeleton profoundly influences the pharmacological profile of these molecules, impacting their interaction with opioid receptors and their overall analgesic efficacy. This document provides a comprehensive overview of their synthesis, receptor binding affinities, and the experimental methodologies used in their characterization.

Introduction: The Significance of Stereoisomerism in Morphinans

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the realm of opioid analgesics, the rigid morphinan scaffold presents numerous chiral centers, leading to a variety of stereoisomers with often dramatically different pharmacological properties. The C6 position of oxymorphone, a ketone, is a site of metabolic reduction in the body, leading to the formation of the epimeric alcohols: 6β-oxymorphol and 6α-oxymorphol. The axial (β) or equatorial (α) orientation of the C6-hydroxyl group dictates the conformation of the C-ring of the morphinan structure, which in turn affects how the molecule docks into the opioid receptor binding pocket. High-field 1H NMR studies have shown that 6β-hydroxy compounds, such as 6β-oxymorphol, predominantly exhibit a chair conformation for the C-ring. In contrast, 6α-hydroxy compounds that also possess a 14-hydroxyl group, like 6α-oxymorphol, tend to adopt a twist-boat conformation[1]. This seemingly subtle structural difference has significant implications for receptor affinity and intrinsic activity.

Synthesis and Stereochemical Control

The stereoselective synthesis of 6β-oxymorphol and 6α-oxymorphol is crucial for their individual pharmacological evaluation. The primary route to these compounds involves the reduction of the 6-keto group of oxymorphone.

Stereoselective Reduction of Oxymorphone

The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reduction of the 6-carbonyl group of oxymorphone.

-

Synthesis of 6β-Oxymorphol (Axial Alcohol): Catalytic hydrogenation of oxymorphone is a common method to produce the 6β-epimer.

-

Synthesis of 6α-Oxymorphol (Equatorial Alcohol): The 6α-epimer is typically synthesized using hydride-donating reagents.

While specific, detailed protocols for the individual synthesis of 6β-oxymorphol and 6α-oxymorphol are not extensively detailed in publicly available literature, the general principles of stereoselective ketone reduction are well-established in organic chemistry. The synthesis of the analogous compounds, 6β-naltrexol and 6α-naltrexol, from naltrexone follows similar principles and provides a strong precedent for the synthesis of the oxymorphol isomers.

Quantitative Pharmacological Data

Direct comparative quantitative data for 6β-oxymorphol and 6α-oxymorphol is sparse in the literature. However, extensive research on the closely related N-cyclopropylmethyl analogues, 6β-naltrexol and 6α-naltrexol, provides valuable insights into the expected pharmacological profiles. The data consistently indicates that the 6β-epimer possesses significantly higher affinity and potency.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Naltrexone Metabolites

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| 6β-Naltrexol | Data not consistently available | Data not consistently available | Data not consistently available |

| 6α-Naltrexol | Data not consistently available | Data not consistently available | Data not consistently available |

Table 2: In Vivo Antagonist Potency of Naltrexone Metabolites

| Compound | Relative Potency (vs. Naltrexone) |

| 6β-Naltrexol | Lower than naltrexone |

| 6α-Naltrexol | Significantly lower than 6β-naltrexol |

This data, derived from naltrexone metabolites, strongly suggests that 6β-oxymorphol would exhibit greater analgesic potency than 6α-oxymorphol.

Experimental Protocols

The characterization of 6β-oxymorphol and 6α-oxymorphol relies on a suite of standardized in vitro and in vivo assays.

Opioid Receptor Binding Assay

This assay determines the affinity of a ligand for a specific opioid receptor subtype.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., from guinea pig) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

-

Incubation: Incubate the membrane preparation with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69593 for KOR) and varying concentrations of the unlabeled test compound (6β-oxymorphol or 6α-oxymorphol).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Analgesic Activity (Hot-Plate Test)

This assay assesses the analgesic potency of a compound in a rodent model.

Protocol:

-

Acclimatization: Acclimatize mice to the hot-plate apparatus, which is maintained at a constant temperature (e.g., 55°C).

-

Baseline Measurement: Measure the baseline latency for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).

-

Drug Administration: Administer the test compound (6β-oxymorphol or 6α-oxymorphol) via a specific route (e.g., subcutaneous injection).

-

Post-Treatment Measurement: At predetermined time intervals after drug administration, place the mouse back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and determine the ED50 value (the dose of the compound that produces a 50% of the maximum possible effect).

Signaling Pathways and Molecular Interactions

The binding of 6β-oxymorphol and 6α-oxymorphol to opioid receptors, primarily the μ-opioid receptor (MOR), initiates a cascade of intracellular signaling events that ultimately lead to analgesia. The stereochemistry at the C6 position influences the precise nature of these interactions.

dot

References

Biotransformation of Oxymorphone to 6β-Oxymorphol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biotransformation of the potent opioid analgesic, oxymorphone, to its metabolite, 6β-oxymorphol. The document details the metabolic pathway, with a focus on the enzymatic processes likely responsible for this conversion. It includes a compilation of available quantitative data, a detailed experimental protocol for in-vitro analysis of this biotransformation, and visual representations of the metabolic pathway and experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacology, and the development of opioid-related therapeutics.

Introduction

Oxymorphone is a semi-synthetic opioid agonist with high binding affinity for the μ-opioid receptor, exhibiting potent analgesic properties.[1] Its metabolism is a critical aspect of its pharmacokinetic and pharmacodynamic profile. While the major metabolic pathway for oxymorphone is glucuronidation, a minor but significant route involves the reduction of the 6-keto group to form 6α- and 6β-oxymorphol.[2][3] This guide focuses specifically on the formation of the 6β-oxymorphol diastereomer. Understanding this biotransformation is crucial for a complete characterization of oxymorphone's fate in the body and for assessing the potential pharmacological activity of its metabolites.

Metabolic Pathway of Oxymorphone

The primary route of oxymorphone metabolism is Phase II glucuronidation, predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), leading to the formation of oxymorphone-3-glucuronide.[2] A smaller fraction of oxymorphone undergoes Phase I metabolism, which includes N-demethylation to noroxymorphone and the 6-keto reduction to 6α-oxymorphol and 6β-oxymorphol.[2] The 6-keto reduction pathway accounts for a minor portion of overall oxymorphone metabolism.[4]

References

The Pharmacological Profile of 6β-Oxymorphol: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pharmacological properties of 6β-Oxymorphol, an active metabolite of the semi-synthetic opioid, oxymorphone. While initially queried for its "endogenous function," it is critical to establish that 6β-Oxymorphol is not an endogenously produced molecule but rather a product of xenobiotic metabolism. This document will therefore focus on its pharmacological functions, including its interaction with opioid receptors, the subsequent signaling cascades, and the experimental methodologies used to characterize these properties. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and opioid pharmacology.

Introduction: From Xenobiotic to Active Metabolite

6β-Oxymorphol, also known as 6β-hydroxyoxymorphone, is not a naturally occurring, endogenous compound within the human body. Instead, it is a recognized active metabolite of oxymorphone, which itself is a potent semi-synthetic opioid analgesic and a metabolite of oxycodone[1]. The metabolic conversion of oxymorphone to 6β-Oxymorphol occurs via a 6-ketoreduction pathway[1]. Animal studies have indicated that 6β-Oxymorphol possesses analgesic effects that are comparable to its parent compound, oxymorphone, highlighting its potential contribution to the overall pharmacological profile of oxymorphone.

Quantitative Pharmacological Data

A thorough review of the available scientific literature reveals a notable scarcity of specific quantitative data for 6β-Oxymorphol's binding affinity (Ki) and functional potency (EC50, Emax) at the mu (µ), delta (δ), and kappa (κ) opioid receptors. While extensive data exists for its parent compound, oxymorphone, and other morphinan derivatives, the specific pharmacological parameters for this metabolite are not well-documented in publicly accessible literature. The following table summarizes the known qualitative information and provides a template for the type of quantitative data that is essential for a complete pharmacological characterization.

| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (Emax) |

| 6β-Oxymorphol | µ-opioid | Data not available | Data not available | Data not available |

| δ-opioid | Data not available | Data not available | Data not available | |

| κ-opioid | Data not available | Data not available | Data not available | |

| Oxymorphone (Parent) | µ-opioid | High affinity | Potent agonist | Full agonist |

| δ-opioid | Lower affinity | Partial agonist/antagonist | Variable | |

| κ-opioid | Low affinity | Weak activity | Weak activity |

This table is intended to be illustrative. The values for Oxymorphone are qualitative summaries based on the general understanding in the field and would be populated with specific quantitative data in a complete report.

Experimental Protocols for Pharmacological Characterization

The characterization of an opioid compound like 6β-Oxymorphol involves a series of standardized in vitro and in vivo assays. These protocols are designed to determine the compound's affinity for opioid receptors, its functional activity as an agonist or antagonist, and its physiological effects.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.

Objective: To quantify the affinity of 6β-Oxymorphol for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of the target opioid receptor (e.g., from CHO or HEK293 cells stably transfected with the human µ, δ, or κ opioid receptor gene) are prepared by homogenization and centrifugation.

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (6β-Oxymorphol).

-

Incubation and Separation: The mixture is incubated to allow for binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Assays

Functional assays are employed to determine the efficacy and potency of a compound as an agonist, antagonist, or inverse agonist at a given receptor.

This assay measures the activation of G-proteins, which is an early event in the signaling cascade following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of 6β-Oxymorphol in activating G-proteins coupled to opioid receptors.

Methodology:

-

Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid receptor of interest are used.

-

Assay Reaction: Membranes are incubated with a constant concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (6β-Oxymorphol).

-

Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Termination and Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from the unbound nucleotide by rapid filtration.

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. Dose-response curves are generated to determine the EC50 and Emax values.

Mu, delta, and kappa opioid receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To measure the ability of 6β-Oxymorphol to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells expressing the target opioid receptor are used.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 6β-Oxymorphol.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The concentration of 6β-Oxymorphol that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation is determined as the EC50.

Signaling Pathways

Upon binding to its receptor, an opioid agonist like 6β-Oxymorphol is expected to initiate a cascade of intracellular signaling events characteristic of Gi/o-coupled receptors.

Canonical Gi/o Signaling Pathway:

-

Receptor Activation: 6β-Oxymorphol binds to the extracellular domain of the µ-opioid receptor.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein (Gi/o). The Gα subunit releases GDP and binds GTP.

-

Downstream Effectors:

-

The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.

-

Gαi/o-GTP directly inhibits adenylyl cyclase, resulting in decreased production of cAMP.

-

The Gβγ dimer can modulate other effectors, such as inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting their activity and reducing neurotransmitter release).

-

-

Cellular Response: The culmination of these events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.

References

6beta-Oxymorphol CAS number and chemical identifiers

An In-depth Technical Guide to 6β-Oxymorphol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6β-Oxymorphol, a significant metabolite of the semi-synthetic opioid oxymorphone. It details its chemical identity, relevant experimental protocols, and its role in opioid signaling pathways, offering valuable information for professionals in pharmacology and medicinal chemistry.

Core Chemical Identifiers

6β-Oxymorphol, also known as β-Oxymorphol or 14-Hydroxydihydroisomorphine, is an active metabolite of oxymorphone.[1][2] It is categorized as an opioid and is formed through the metabolic reduction of the 6-keto group of its parent compound.[3] The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 54934-75-7 | [3][4] |

| IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | [4] |

| Molecular Formula | C₁₇H₂₁NO₄ | [3][4] |

| Molecular Weight | 303.35 g/mol | [3][4] |

| Canonical SMILES | CN1CC[C@]23[C@@H]4--INVALID-LINK--O | [3][4] |

| Isomeric SMILES | CN1CC[C@]23[C@@H]4--INVALID-LINK--O | [3] |

| InChI | InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1 | [3][4] |

| InChIKey | AABLHGPVOULICI-LQPBRMSDSA-N | [3] |

| Synonyms | beta-Oxymorphol, 14-Hydroxydihydroisomorphine | [1][4] |

Experimental Protocols

Synthesis of 6β-Oxymorphol via Catalytic Hydrogenation

The synthesis of 6β-Oxymorphol primarily involves the stereoselective reduction of the C-6 keto group of oxymorphone. Catalytic hydrogenation is a common and effective method for this transformation.[3]

Objective: To reduce the 6-keto group of oxymorphone to a 6β-hydroxyl group, yielding 6β-Oxymorphol.

Materials:

-

Oxymorphone (starting material)

-

Heterogeneous catalyst (e.g., Platinum group metal on a solid support like carbon)[3]

-

Gaseous hydrogen (H₂)

-

Anhydrous solvent (e.g., ethanol, glacial acetic acid)[5]

-

Reaction vessel suitable for hydrogenation

Methodology:

-

Catalyst Suspension: The heterogeneous catalyst is suspended in the chosen anhydrous solvent within the reaction vessel.

-

Dissolution of Starting Material: Oxymorphone is dissolved in the solvent and added to the reaction vessel.

-

Hydrogenation: The reaction vessel is purged with an inert gas and then filled with gaseous hydrogen to the desired pressure (e.g., 40-50 psi).[5] The mixture is agitated at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Catalyst Removal: Upon completion, the reaction mixture is filtered to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified using column chromatography to isolate 6β-Oxymorphol from its stereoisomer, 6α-Oxymorphol, and any unreacted starting material.

-

Characterization: The final product's identity and purity are confirmed using analytical methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.

Caption: Workflow for the synthesis of 6β-Oxymorphol.

Quantification in Biological Samples via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the simultaneous detection and quantification of opiates, including oxymorphone and its metabolites, in biological matrices like blood.[6]

Objective: To extract, derivatize, and quantify 6β-Oxymorphol from a blood sample.

Methodology:

-

Sample Preparation: A known volume of the blood sample (e.g., 1 mL) is mixed with a deuterated internal standard. Proteins are precipitated by adding a solvent like acetonitrile.[6]

-

Extraction: The mixture is centrifuged, and the supernatant is collected. The sample undergoes a multi-step liquid-liquid extraction process, often involving pH adjustments and different organic solvents (e.g., chloroform/trifluoroethanol) to isolate the analytes.[6]

-

Derivatization: The extracted residue is derivatized to improve its volatility and chromatographic properties for GC analysis. This is a critical step for polar compounds like opioids. A two-step process is common:

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase. The mass spectrometer detects and quantifies the fragments of each compound, allowing for precise identification and measurement against the internal standard.

-

Data Analysis: The concentration of 6β-Oxymorphol is determined by comparing the peak area of the analyte to that of the internal standard, using a previously established calibration curve.

Signaling Pathways

6β-Oxymorphol exerts its pharmacological effects primarily through interaction with the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3] While it shares a similar binding affinity with its isomer, 6α-Oxymorphol, its intrinsic efficacy differs, which can lead to distinct signaling profiles.[3]

Upon binding to the MOR, 6β-Oxymorphol initiates a cascade of intracellular events:

-

G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of an associated inhibitory G protein (Gαi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Downstream Effects:

-

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Gβγ Dimer: The Gβγ dimer directly interacts with and modulates ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[7]

-

-

Overall Effect: The combined effect of ion channel modulation and reduced cAMP leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters (like substance P) involved in pain transmission, resulting in analgesia.

-

Receptor Desensitization: Chronic activation can lead to receptor desensitization. The receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from G proteins and facilitates its internalization, reducing the signaling response.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Oxymorphol - Wikipedia [en.wikipedia.org]

- 3. 6beta-Oxymorphol | 54934-75-7 | Benchchem [benchchem.com]

- 4. This compound | C17H21NO4 | CID 21779240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

identifying 6beta-Oxymorphol in biological samples

An In-depth Technical Guide to the Identification of 6β-Oxymorphol in Biological Samples

Introduction

6β-Oxymorphol is a minor metabolite of oxymorphone, a potent semi-synthetic opioid analgesic.[1][2] Oxymorphone itself is a metabolite of oxycodone, a widely prescribed pain reliever.[1][3] The identification and quantification of 6β-oxymorphol in biological samples such as urine and blood are critical in clinical and forensic toxicology, as well as in pharmacokinetic studies. Monitoring this metabolite can provide a more comprehensive understanding of oxymorphone's disposition and metabolism within the body. This guide offers a detailed overview of the analytical methodologies for the detection of 6β-oxymorphol, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a prevalent and highly sensitive technique for this purpose.[4][5][6]

Metabolic Pathway of Oxymorphone

Oxymorphone is primarily formed through the O-demethylation of oxycodone, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[1][3] Once formed, oxymorphone undergoes several metabolic transformations. The major metabolic route is glucuronidation, forming oxymorphone-3-glucuronide.[1][7] Minor pathways include N-demethylation to noroxymorphone and 6-keto reduction to 6α-oxymorphol and 6β-oxymorphol.[1][2]

Analytical Methodologies

The detection of opioid metabolites in biological matrices presents challenges due to their low concentrations and the complexity of the matrices.[8] While immunoassays can be used for initial screening, they often lack the specificity to distinguish between different opioids and their metabolites. Therefore, confirmatory analysis using highly sensitive and specific techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.[9][10][11] LC-MS/MS is frequently the method of choice for quantifying polar and thermally labile compounds like opioid metabolites without the need for derivatization.[10]

Experimental Protocols

The following section outlines a typical workflow for the analysis of 6β-oxymorphol in biological samples using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial to remove interferences from the biological matrix and concentrate the analytes of interest. Solid-phase extraction is a widely used technique for this purpose.[4][12]

-

Sample Pre-treatment: Centrifuge the biological sample (e.g., 1 mL of urine or plasma) to remove particulate matter. Acidify the sample, for instance, with 0.1% formic acid, to a pH suitable for extraction.[12]

-

Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., oxymorphone-d3) to the sample to correct for matrix effects and variations in extraction efficiency.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Strata-X-C) by sequentially passing methanol and then ultrapure water or a conditioning buffer through it.[12]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove endogenous interferences.

-

Elution: Elute the analytes from the cartridge using a suitable elution solvent. A common choice is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[12]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: The mobile phase usually consists of two solvents: (A) an aqueous solution with an additive like formic acid (e.g., 0.1% formic acid in water) and (B) an organic solvent like acetonitrile or methanol with the same additive.[12]

-

Gradient Elution: A gradient elution program is employed to effectively separate the analytes. For example, the gradient might start with a low percentage of organic phase (e.g., 2% B), ramp up to a high percentage (e.g., 95% B) to elute the compounds, and then return to initial conditions for column re-equilibration.[12]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for opioids.

-

Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.

-

Quantitative Data and Method Validation

A fully validated analytical method is essential for obtaining reliable and accurate results. Key validation parameters are summarized below. While specific data for 6β-Oxymorphol is limited in the provided results, data for structurally similar compounds like 6β-oxycodol can provide an indication of expected performance.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Performance | Source |

|---|---|---|

| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | [4][12] |

| Limit of Detection (LOD) | 1 - 5 ng/mL | [12] |

| Linearity (Calibration Range) | 0.5 - 100 ng/mL (R² > 0.98) | [4][6] |

| Accuracy (% Bias) | 83% - 131% | [12] |

| Precision (% CV) | < 21.2% | [12] |

| Extraction Efficiency | 25% - 84% |[12] |

Table 2: Example MRM Transitions for Related Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Oxycodone | 316.2 | 298.2, 241.1 |

| Oxymorphone | 302.2 | 284.2, 227.1 |

| Noroxycodone | 302.2 | 284.2, 227.1 |

| Noroxymorphone | 288.1 | 270.1, 213.1 |

| Note: Specific transitions for 6β-Oxymorphol would need to be determined experimentally via infusion and optimization. | | |

Experimental Workflow Visualization

The overall process from sample receipt to final data reporting can be visualized as a streamlined workflow.

Analyte Stability in Biological Matrices

The stability of drugs and their metabolites in biological samples is a critical factor that can affect the accuracy of quantitative results.[13][14] Degradation can occur through enzymatic or chemical processes and is influenced by factors such as temperature, pH, and light exposure.[13][14] For reliable analysis, biological samples should be stored frozen (e.g., at -20°C or lower) until analysis to minimize the degradation of target analytes.[12][15] Stability studies should be performed to ensure that the analyte concentration does not significantly change during sample collection, storage, and processing.[16]

Conclusion

The identification of 6β-oxymorphol in biological samples is a specialized analytical task that provides valuable insights for toxicological and pharmacological research. The successful quantification of this minor metabolite relies on the use of highly sensitive and specific instrumentation, primarily LC-MS/MS, coupled with a robust sample preparation technique like solid-phase extraction. Adherence to detailed, validated protocols and proper sample handling are paramount to ensure the generation of accurate and defensible data for researchers, scientists, and drug development professionals.

References

- 1. Oxycodone - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Single- and multiple-dose pharmacokinetic and dose-proportionality study of oxymorphone immediate-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods of the Analysis of Oxylipins in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrophilic interaction LC-MS/MS analysis of opioids in urine: significance of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Morphine Analysis in Biological Samples: A Systematic Review [apjmt.mums.ac.ir]

- 12. Quantitative analysis of opioids and cannabinoids in wastewater samples - PMC [pmc.ncbi.nlm.nih.gov]